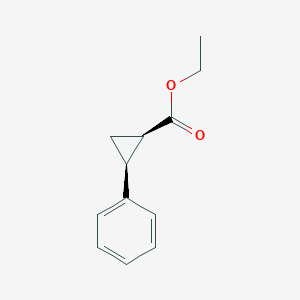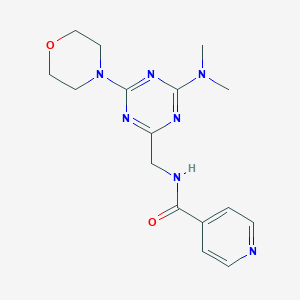![molecular formula C16H10F4O2 B2483920 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694453-77-5](/img/structure/B2483920.png)
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated benzaldehyde derivatives often involves multi-step processes including protection and deprotection strategies, halogenation, and coupling reactions. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde involves iodination at low temperature of a lithio derivative followed by aldehyde formation, showcasing the complexity and precision required in synthesizing such compounds (Leroy et al., 2004).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in elucidating the molecular structure of fluorinated benzaldehydes. These techniques confirm the presence of the fluorinated aromatic ring, the positioning of substituents, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties. The crystal structure of a related compound, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]-benzaldehyde, reveals intricate details about the distances and angles within the molecule, providing insights into its structural configuration (Werz et al., 2006).
Chemical Reactions and Properties
Fluorinated benzaldehydes participate in various chemical reactions, such as condensations, cycloadditions, and nucleophilic substitutions, attributing to their versatile reactivity. Their fluorinated aromatic systems significantly influence their electronic properties, making them valuable intermediates in organic synthesis. For example, the reaction of fluorinated benzaldehyde derivatives with pyrrole in the presence of boron trifluoride diethyl etherate can lead to complex porphyrin structures, demonstrating their utility in constructing intricate molecular systems (Ishida et al., 2010).
Physical Properties Analysis
The physical properties of fluorinated benzaldehydes, such as solubility, melting point, and boiling point, are markedly influenced by the presence of fluorine atoms. These atoms not only affect the compound's polarity but also its stability and reactivity. The specific surface area and mesoporosity of derived materials, such as porphyrin-silica hybrids, highlight the impact of molecular structure on the physical characteristics of these compounds (Ishida et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards different types of organic synthesis reactions and the ability to form complexes with metals, are central to the utility of fluorinated benzaldehydes. Their electron-withdrawing nature due to the fluorine atoms makes them excellent electrophiles, facilitating various organic transformations. Studies on the formation of complexes, as seen with nickel(II) chelates of azo-aldehydes, reveal the coordination chemistry potential of these compounds (Eren et al., 2014).
Applications De Recherche Scientifique
Molecular Synthesis and Chemical Properties
- Benzaldehyde Derivatives as α-Glucosidase Inhibitors : Benzaldehyde derivatives, including those with functional propargyl groups, have been explored for their α-glucosidase inhibitory properties, demonstrating significant activity. The position of the propargyl group influences the inhibition activity, suggesting potential for therapeutic applications (Güngör et al., 2020).
Material Science and Engineering
- Highly Fluorescent Phenylene Vinylene Polymers : A study on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers showcases the production of materials with excellent thermal stability and fluorescence properties. Such materials have potential applications in optoelectronics and as fluorescent markers (Neilson et al., 2008).
Biological and Environmental Applications
- Chemosensors for pH Discrimination : Research on benzaldehyde derivatives has led to the development of biocompatible chemosensors capable of distinguishing between normal cells and cancer cells based on pH differences. This finding is crucial for targeted therapeutic applications and cancer research (Dhawa et al., 2020).
Catalysis and Reaction Engineering
- Fluorinations Catalyzed by Silicon Tetrafluoride : A study exploring the utility of silicon tetrafluoride as a catalyst in reactions with xenon difluoride highlighted its effectiveness in the vic-difluorination of phenyl alkenes and the transformation of benzaldehydes to difluoromethoxybenzenes. This research opens new pathways for the synthesis of fluorinated organic compounds (Tamura et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O2/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-8H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDSGFRRSKATA-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

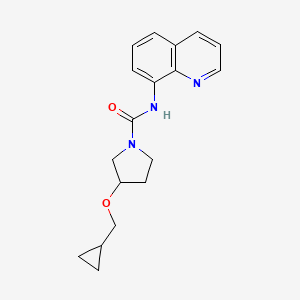
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)
![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
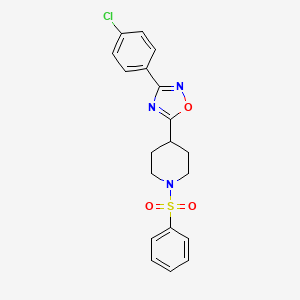
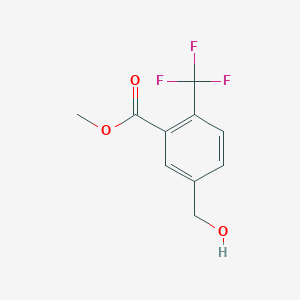
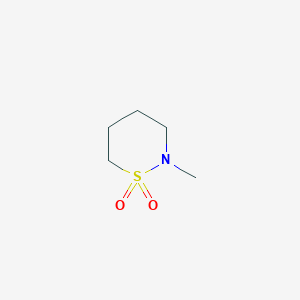
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
